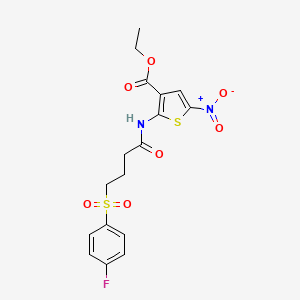

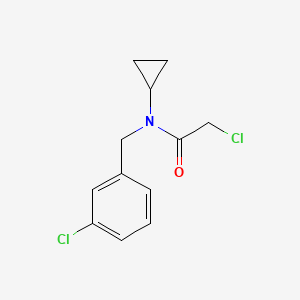

Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a sulfonyl group, a nitro group, a carboxylate ester group, and a fluorophenyl group. These groups could potentially contribute to the reactivity and properties of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, nitro, and carboxylate groups could potentially influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the polar sulfonyl, nitro, and carboxylate groups could potentially make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Carboxyl-Group Protection in Peptide Synthesis

The 2-(p-nitrophenylthio)ethyl group, a related chemical structure, has been utilized for carboxyl-group protection in peptide synthesis, demonstrating advantages over other protective groups. This method involves selective removal of the protective group by conversion into the corresponding sulfone through treatment with alkali, showcasing its utility in synthetic organic chemistry (Amaral, 1969).

Synthesis of Heterocyclic Systems

Another application involves the synthesis of pyrrole-annulated heterocyclic systems. This process includes condensation reactions and subsequent transformations leading to the formation of complex heterocyclic structures, indicating the compound's role in expanding the diversity of synthetic organic chemistry (Santo et al., 1998).

Complex Formation and Physicochemical Studies

Research on ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates has explored their acid-base properties, solubility, chemical stability, and complex formation with metal ions. These studies contribute to our understanding of the physicochemical properties of such compounds and their potential applications in material science and coordination chemistry (Chekanova et al., 2014).

Biological Activity of Thieno[2,3-d]Pyrimidines

The synthesis and biological evaluation of new thieno[2,3-d]pyrimidines derived from similar chemical frameworks have been reported. These compounds exhibit inhibitory activities against certain plant growths, highlighting the potential for applications in agriculture and pest management (Wang et al., 2010).

Advanced Synthesis Techniques

Innovative synthesis techniques have been developed using related compounds for the preparation of hydroxamic acids and ureas from carboxylic acids, demonstrating the compound's significance in facilitating complex organic transformations (Thalluri et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-5-nitrothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O7S2/c1-2-27-17(22)13-10-15(20(23)24)28-16(13)19-14(21)4-3-9-29(25,26)12-7-5-11(18)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYLGHGLCFBIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2615932.png)

![Benzyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2615934.png)

![2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2615935.png)

![N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2615940.png)

![6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine](/img/structure/B2615943.png)

![3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2615944.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2615946.png)

![Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2615947.png)